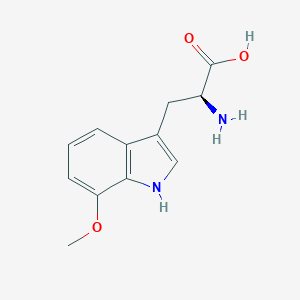

7-Methoxy-L-tryptophan

Description

The Indole (B1671886) Nucleus as a Privileged Scaffold in Biological Systems

The indole ring system, the defining feature of tryptophan, is considered a "privileged scaffold" in drug discovery. nih.govresearchgate.net This designation stems from its prevalence in a wide array of natural and synthetic compounds that exhibit a broad spectrum of biological activities. nih.govnih.gov The structural versatility of the indole nucleus allows it to interact with various biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. nih.govresearchgate.net

The significance of the indole scaffold is underscored by its presence in numerous approved drugs with diverse therapeutic actions, such as the anti-inflammatory agent indomethacin, the anti-migraine drug frovatriptan, and the anti-emetic ondansetron. nih.govresearchgate.net Marine organisms are also a rich source of indole alkaloids with a range of biological effects, including anti-inflammatory, antiviral, and cytotoxic properties. nih.gov

Overview of Strategic Modifications on the Tryptophan Indole Ring

The indole ring of tryptophan presents multiple sites for chemical modification, offering a rich platform for the design of novel bioactive molecules. rsc.org Strategic modifications can be made at various positions on the indole ring to modulate the parent molecule's physicochemical properties, biological activity, and metabolic stability.

Common modification strategies include:

Substitution at the indole nitrogen (N1): While less common due to the lower nucleophilicity of the indole nitrogen, N1-alkylation and arylation have been explored to create new derivatives. rsc.orgrhhz.net

Substitution at the C2 position: This position is a frequent target for modifications, including alkylation and the introduction of other functional groups. nih.gov

Substitution at other carbon positions (C4, C5, C6, C7): Modifications at these positions can significantly influence the molecule's interaction with biological targets. For instance, photoreactions with halocompounds can lead to formylation at the C6 position and imine formation at the C4 position. nih.gov

These modifications can be achieved through various chemical and biological methods, including photochemical reactions, metal-catalyzed cross-coupling reactions, and enzymatic processes. nih.govresearchgate.net

Positioning 7-Methoxy-L-tryptophan within the Landscape of Tryptophan Research

Within the extensive family of tryptophan derivatives, this compound is distinguished by the presence of a methoxy (B1213986) group at the 7-position of the indole ring. This specific modification places it within a subgroup of methoxyindole derivatives that have demonstrated significant biological activities.

For example, 5-methoxytryptophan (B613034) (5-MTP) has been shown to control the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and tumorigenesis. researchgate.net While distinct from its 5-methoxy counterpart, this compound is of interest to researchers for its potential to modulate biological pathways in a unique manner due to the specific placement of the methoxy group. Its N-acetylated form, N-Acetyl-7-methoxy-L-tryptophan, is noted for its involvement in the metabolic pathways leading to serotonin (B10506) and melatonin (B1676174), suggesting potential applications in neurochemistry. smolecule.com The study of this compound and its derivatives contributes to the broader understanding of how subtle structural changes on the tryptophan scaffold can lead to significant differences in biological function, a key aspect of modern drug discovery and development.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(7-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-10-4-2-3-8-7(6-14-11(8)10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZROTSTMQSBFK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1NC=C2C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Enzymatic Transformations of Indole Substituted Tryptophans

Endogenous Metabolic Routes and Their Derivatives

Tryptophan, an essential amino acid, serves as a crucial precursor for a multitude of bioactive compounds through several key metabolic pathways. While direct endogenous synthesis of 7-Methoxy-L-tryptophan in humans is not well-documented, understanding the major routes of tryptophan metabolism provides a framework for how related methoxyindole compounds are formed and processed.

Serotonin (B10506) Pathway Derivatives and Methoxyindole Metabolites

The serotonin pathway is a quantitatively minor but functionally critical route for tryptophan metabolism. nih.gov It begins with the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), which is then decarboxylated to form the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). frontiersin.org This pathway is not only central to neurological function but also gives rise to other important methoxyindoles, most notably melatonin (B1676174).

Serotonin is converted to N-acetylserotonin, which is then methylated by hydroxyindole-O-methyltransferase (HIOMT) to produce melatonin (N-acetyl-5-methoxytryptamine). frontiersin.orgwikipedia.org This final methylation step is a key example of how methoxyindoles are generated endogenously. While this process typically occurs at the 5-position of the indole (B1671886) ring, it highlights the existence of enzymatic machinery capable of methylating hydroxylated indoles. The metabolite 5-methoxytryptophan (B613034) (5-MTP) is also produced through a branch of the serotonin/melatonin pathway, likely via the action of a hydroxyindole O-methyltransferase on 5-hydroxytryptophan. aging-us.com Further metabolism can lead to compounds like 5-methoxyindoleacetic acid (5-MIAA) and 5-methoxytryptamine. plos.orgnih.gov The existence of this "methoxyindole pathway" underscores the body's capacity to produce various methoxylated tryptophan derivatives, although the generation of 7-substituted variants remains less characterized. plos.orgplos.org

Kynurenine (B1673888) Pathway and the Modulation of Tryptophan Catabolism

The vast majority of dietary tryptophan, approximately 95%, is catabolized through the kynurenine pathway. nih.gov This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), which cleave the indole ring of tryptophan to form N-formylkynurenine. wikipedia.orgnih.gov This is subsequently converted to kynurenine, a central metabolite that can be further processed into several neuroactive and immunomodulatory compounds, including kynurenic acid, quinolinic acid, and ultimately, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govnih.gov

The activity of the kynurenine pathway is highly regulated, particularly by inflammatory signals which strongly induce IDO expression. nih.gov This upregulation can divert tryptophan away from the serotonin pathway, potentially impacting the levels of serotonin and its methoxylated derivatives. frontiersin.org While there is no direct evidence of this compound being a substrate or product of the main kynurenine pathway enzymes, any modification to the tryptophan molecule, such as the addition of a methoxy (B1213986) group at the 7-position, could theoretically modulate its entry into or processing by this major catabolic route. The balance between the kynurenine and serotonin/methoxyindole pathways is critical for physiological homeostasis, and shifts in this balance are implicated in various disease states. frontiersin.org

Enzymatic Synthesis of 7-Substituted Tryptophan Analogs

The limitations and complexities of chemical synthesis have driven interest in biocatalytic methods for producing tryptophan analogs. Enzymes offer unparalleled stereoselectivity and regioselectivity, often under mild, environmentally benign conditions.

Tryptophanase-Catalyzed Reactions for Methylated and Halogenated Tryptophans

Tryptophanase (TPase), an enzyme that naturally degrades tryptophan into indole, pyruvate (B1213749), and ammonia (B1221849), can also be used in reverse to synthesize L-tryptophan and its analogs. nih.govtandfonline.com The reaction condenses an indole derivative with either pyruvate and ammonia or an amino acid donor like L-serine or S-methyl-L-cysteine. tandfonline.comresearchgate.net

The substrate specificity of tryptophanase is broad, allowing it to accept a variety of substituted indoles to produce the corresponding tryptophan analogs. nih.gov This makes it a valuable tool for the synthesis of compounds like this compound, provided the corresponding 7-methoxyindole (B1360046) is available as a starting material. The enzyme has been shown to successfully catalyze the synthesis of various halogenated and methylated tryptophans. nih.govtandfonline.com For example, it can produce 5-methyl-L-tryptophan from 5-methylindole (B121678) and has been used to synthesize various fluoro-, chloro-, and bromo-substituted L-tryptophans. tandfonline.comresearchgate.net

Similarly, tryptophan synthase (TrpS), particularly its β-subunit (TrpB), is a powerful biocatalyst for synthesizing tryptophan analogs. acs.org TrpB catalyzes the condensation of indole derivatives with L-serine. acs.org Through protein engineering, the activity and substrate scope of TrpB have been expanded to accept a wide range of substituted indoles, including those with substituents at the 4-, 5-, 6-, and 7-positions, to generate enantiopure tryptophan analogues. acs.orgmanchester.ac.uk

| Substrate (Indole Analog) | Enzyme | Product (Tryptophan Analog) | Reference |

|---|---|---|---|

| 5-Methylindole | Tryptophanase | 5-Methyl-L-tryptophan | tandfonline.com |

| 5-Hydroxyindole | Tryptophanase | 5-Hydroxy-L-tryptophan | tandfonline.com |

| 4-Fluoroindole | Tryptophanase | 4-Fluoro-L-tryptophan | nih.gov |

| 5-Fluoroindole | Tryptophanase | 5-Fluoro-L-tryptophan | nih.gov |

| 7-Azaindole | Tryptophanase | 7-Aza-L-tryptophan | nih.gov |

| 7-Bromoindole | Tryptophanase | 7-Bromo-L-tryptophan | researchgate.net |

| 7-substituted indoles (general) | Tryptophan Synthase (TrpB) | 7-substituted-L-tryptophan | acs.orgmanchester.ac.uk |

Application of Halogenases (e.g., RebH, RebF, PrnA) for Regioselective Halogenation

Flavin-dependent halogenases are a class of enzymes that catalyze the highly regioselective halogenation of aromatic compounds, including free tryptophan. acs.orgnih.gov This provides a powerful method for producing precursors that could potentially be converted to this compound. These enzymes utilize a flavin cofactor, which is recycled by a partner flavin reductase, such as RebF. nih.govresearchgate.net

Several tryptophan halogenases have been identified and characterized based on their regioselectivity. For instance, PyrH halogenates the C5 position, while SttH acts on the C6 position. acs.orgnih.gov Of particular relevance are the tryptophan 7-halogenases, such as RebH from Lechevalieria aerocolonigenes and PrnA from Pseudomonas fluorescens. nih.govmdpi.com Both RebH and PrnA have been shown to catalyze the chlorination and bromination of L-tryptophan specifically at the 7-position of the indole ring. nih.govresearchgate.net

The basis for this exquisite regioselectivity lies in the enzyme's active site, which binds the tryptophan substrate in a precise orientation, exposing only the desired carbon atom to the reactive halogenating species. nih.gov While both PrnA and RebH catalyze 7-halogenation, RebH has been reported to have a broader substrate scope and higher catalytic efficiency, making it a more versatile biocatalyst for synthetic applications. nih.gov The resulting 7-halo-L-tryptophan can serve as a versatile chemical handle for further synthetic modifications, such as the introduction of a methoxy group via nucleophilic substitution, providing a chemoenzymatic route to this compound.

| Enzyme | Organism of Origin | Position of Halogenation on Tryptophan | Reference |

|---|---|---|---|

| PyrH | Streptomyces rugosporus | C5 | nih.gov |

| SttH | Streptomyces toxytricini | C6 | acs.org |

| RebH | Lechevalieria aerocolonigenes | C7 | nih.govnih.gov |

| PrnA | Pseudomonas fluorescens | C7 | nih.govnih.gov |

| ChlH | Streptomyces sp. CNH-189 | Acts on internal peptide Trp residues | biorxiv.org |

Biocatalytic Approaches for Stereoselective Synthesis of Tryptophan Derivatives

Biocatalysis leverages the inherent specificity of enzymes to perform complex chemical transformations with high precision. For the synthesis of tryptophan derivatives, tryptophan synthase (TrpS) is a paramount tool due to its ability to form the characteristic C-C bond between the indole ring and the alanine (B10760859) side chain with exacting stereocontrol, yielding the L-enantiomer. researchgate.netchim.it

Research has demonstrated that using whole-cell lysates containing overexpressed TrpS can be a practical and effective alternative to using the purified enzyme. chim.it This approach has been successfully applied to synthesize a range of tryptophan derivatives from their corresponding substituted indoles and L-serine. chim.it However, the efficiency of the synthesis can be influenced by the position and size of the substituent on the indole ring. For instance, the synthesis of derivatives with substituents at the 5- or 6-positions often proceeds with higher yields than those with substituents at the 4- or 7-positions. chim.it This is attributed to steric hindrance, where larger groups at the 7-position can impede the indole's passage through the intramolecular tunnel connecting the TrpA and TrpB active sites. chim.it Despite this, the synthesis of 7-halotryptophans has been achieved, indicating that the enzyme can accommodate 7-substituted indoles. chim.it

Another biocatalytic strategy involves a combination of chemical synthesis and enzymatic resolution. Racemic Nα-acetyl tryptophan derivatives can be synthesized chemically, and then an acylase enzyme is used to selectively deacetylate the L-enantiomer, allowing for the separation of the desired L-tryptophan derivative. cam.ac.uk Other enzymes, such as tryptophanase, have also been utilized for the synthesis of 7-methyl-L-tryptophan from 7-methylindole, showcasing an alternative enzymatic route for producing 7-substituted tryptophans. nih.gov

Table 1: Biocatalytic Synthesis of Substituted Tryptophan Derivatives This table illustrates the yields of various racemic Nα-acetyl tryptophan derivatives produced through the reaction of the corresponding indole with L-serine in a mixture of acetic acid and acetic anhydride, followed by enzymatic resolution. cam.ac.uk

| Entry | Indole Substituent (R) | Product | Yield (%) |

| a | 5-F | Nα-acetyl-5-fluoro-DL-tryptophan | 85 |

| b | 5-Cl | Nα-acetyl-5-chloro-DL-tryptophan | 85 |

| c | 5-Br | Nα-acetyl-5-bromo-DL-tryptophan | 82 |

| d | 5-I | Nα-acetyl-5-iodo-DL-tryptophan | 75 |

| e | 5-OMe | Nα-acetyl-5-methoxy-DL-tryptophan | 60 |

| f | 5-NO₂ | Nα-acetyl-5-nitro-DL-tryptophan | 40 |

| g | 6-F | Nα-acetyl-6-fluoro-DL-tryptophan | 85 |

| h | 6-Cl | Nα-acetyl-6-chloro-DL-tryptophan | 85 |

| i | 6-Br | Nα-acetyl-6-bromo-DL-tryptophan | 78 |

| j | 6-I | Nα-acetyl-6-iodo-DL-tryptophan | 75 |

| k | 6-OMe | Nα-acetyl-6-methoxy-DL-tryptophan | 65 |

| l | 6-NO₂ | Nα-acetyl-6-nitro-DL-tryptophan | 45 |

Metabolic Engineering Strategies for Enhanced Production

To overcome the natural limitations and tight regulation of biosynthetic pathways, metabolic engineering is employed to create microbial "cell factories" capable of overproducing desired compounds like L-tryptophan and its derivatives. frontiersin.orgnih.gov These strategies are crucial for making the fermentative production of these molecules economically viable. researchgate.net The core approaches in organisms like E. coli and Corynebacterium glutamicum focus on several key areas:

Increasing Precursor Availability : The production of L-tryptophan is highly dependent on the supply of its precursors, PEP and E4P. mdpi.com Engineering strategies often involve modifying the central carbon metabolism to channel more flux towards these molecules. This can include overexpressing the gene for PEP synthetase (ppsA) or transketolase (tktA) and inactivating pathways that consume PEP, such as the phosphotransferase system (PTS) for glucose uptake. mdpi.comresearchgate.net

Deregulation of the Biosynthesis Pathway : The tryptophan operon (trp) is subject to strict feedback inhibition and repression. mdpi.com The final product, L-tryptophan, inhibits the activity of key enzymes and represses the expression of the operon's genes via the Trp repressor protein (TrpR). nih.gov Site-directed mutagenesis of enzymes like 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase to make them resistant to feedback inhibition is a common and effective strategy. mdpi.com Deleting the trpR gene removes transcriptional repression, leading to constitutive expression of the pathway enzymes. researchgate.net

Blocking Competing Pathways : Chorismate is a precursor not only for tryptophan but also for L-phenylalanine and L-tyrosine. researchgate.net To maximize the carbon flux towards tryptophan, genes encoding the first enzymes in the competing phenylalanine and tyrosine biosynthesis branches are often deleted. mdpi.com

Enhancing Expression of Pathway Genes : Overexpressing the rate-limiting enzymes in the L-tryptophan pathway itself, often by placing the genes under the control of strong promoters on high-copy plasmids or by integrating additional copies into the chromosome, can significantly boost production. nih.gov

These established metabolic engineering principles, successfully used to achieve high-titer production of L-tryptophan, are directly applicable to the synthesis of derivatives like this compound. frontiersin.orgnih.gov By creating a host strain that overproduces the L-tryptophan backbone and then introducing the necessary enzymes for indole ring modification (such as a methyltransferase), a complete de novo biosynthesis pathway for the target derivative can be constructed. frontiersin.orgnih.gov

**Table 2: Key Metabolic Engineering Strategies for Enhanced L-Tryptophan Production in E. coli*** *This table summarizes common genetic modifications used to increase the metabolic flux towards L-tryptophan synthesis. mdpi.comresearchgate.netnih.gov

| Strategy | Target Gene(s) / Pathway | Purpose |

| Increase Precursor Supply | tktA, ppsA | Overexpress transketolase and PEP synthetase to increase E4P and PEP pools. |

| Increase Precursor Supply | ptsG, manZ, etc. (PTS system) | Inactivate the primary glucose transport system to conserve PEP. |

| Deregulate Common Pathway | aroGfbr, aroFfbr, aroHfbr | Express feedback-resistant versions of DAHP synthase isozymes. |

| Deregulate Trp Pathway | trpEfbr | Express a feedback-resistant version of anthranilate synthase. |

| Remove Transcriptional Control | trpR | Delete the tryptophan repressor to allow constant expression of the trp operon. |

| Block Competing Pathways | pheA, tyrA | Delete genes for chorismate mutase/prephenate dehydratase and chorismate mutase/prephenate dehydrogenase to block phenylalanine and tyrosine synthesis. |

| Enhance Trp Pathway Flux | trpE, trpD, trpC, trpB, trpA | Overexpress the entire tryptophan operon. |

| Prevent Trp Degradation | tnaA | Delete tryptophanase to prevent the breakdown of L-tryptophan into indole. |

Structure Activity Relationship Sar Studies of Indole Substituted Tryptophan Derivatives

Influence of 7-Methoxy Substitution on Biological Activities

The introduction of a methoxy (B1213986) group at the 7-position of the L-tryptophan indole (B1671886) ring imparts specific characteristics that can modulate its biological activity. These changes stem from the interplay of the group's electronic, hydrophobic, and steric properties.

While direct studies on the receptor and enzyme interactions of 7-Methoxy-L-tryptophan are not extensively detailed in the available literature, SAR studies of related substituted tryptophans provide valuable insights. For instance, halogenated tryptophans at the 7-position, such as 7-bromo-L-tryptophan and 7-chloro-L-tryptophan, have been shown to inhibit the enzyme anthranilate phosphoribosyltransferase (TrpD) in Corynebacterium glutamicum, a key step in the tryptophan biosynthesis pathway frontiersin.org. This inhibition suggests that the 7-position of the indole ring is a critical site for interaction within the enzyme's active site frontiersin.org.

Furthermore, studies on benzyloxy-substituted tryptophans as inhibitors of the L-type amino acid transporter 1 (LAT1), a target in anticancer drug discovery, showed that the 7-benzyloxy-L-tryptophan isomer was a less potent inhibitor than the 5-benzyloxy derivative researchgate.net. This indicates that while the 7-position is relevant for binding, the substitution pattern across the indole ring significantly influences inhibitory potency researchgate.net. The methoxy group at the 7-position, being an electron-donating group, alters the electrostatic potential of the indole ring, which is a key factor in the π-π stacking and cation-π interactions that govern the binding of tryptophan and its analogues to biological targets nih.govnih.gov. This alteration can either enhance or reduce binding affinity depending on the specific electronic requirements of the receptor or enzyme active site.

The hydrophobicity of an amino acid is a critical determinant of its role in protein structure and molecular interactions, including membrane permeability and receptor binding nih.gov. The addition of a methoxy group (-OCH₃) to the tryptophan indole ring is expected to increase its lipophilicity.

The conformational freedom of the tryptophan side chain is essential for its function colab.ws. The introduction of a substituent at the 7-position introduces both steric and electronic effects that can alter this landscape.

Electronic Effects: The methoxy group is an electron-donating group through resonance, which increases the electron density of the indole ring system nih.govresearchgate.net. This enhanced electron density can strengthen π-π stacking interactions with other aromatic systems and influence the strength of cation-π interactions, which are crucial for stabilizing protein structures and ligand binding nih.gov.

Steric Effects: The 7-position is adjacent to the pyrrole ring of the indole nucleus. A methoxy group at this position can create steric hindrance, potentially restricting the rotation around the Cβ-Cγ bond of the tryptophan side chain chim.it. This restriction can favor certain conformations over others, thereby reducing the conformational entropy of the molecule. Such a pre-organization might be advantageous for binding to a specific target if the preferred conformation matches the bound state, but it could also be detrimental if it prevents the molecule from adopting the necessary conformation for binding. Computational methods like the Activation Strain Model (ASM) can be used to separate and quantify the contributions of steric and electronic effects to the reactivity and interaction energy of such substituted molecules mdpi.com.

Comparative Analysis of Substituents at Position 7 versus Other Indole Positions

The biological activity of substituted tryptophans is highly dependent on the position of the substituent on the indole ring. Comparing the effects of substitution at the C7 position with other positions, such as C5, reveals important SAR trends.

Studies on 5-methoxytryptophan (B613034) (5-MTP) have shown it to be a potent endogenous regulator with significant anti-inflammatory and anti-cancer properties researchgate.netlongdom.org. 5-MTP inhibits the expression of cyclooxygenase-2 (COX-2) and blocks pro-fibrotic signaling pathways by inhibiting p38 MAPK and NF-κB activation frontiersin.orgresearchgate.netnih.gov. In contrast, there is less evidence for such pronounced activity for this compound.

Similarly, a comparative study of benzyloxy-L-tryptophan isomers as inhibitors of the LAT1 transporter found the 5-substituted derivative to be the most potent, with an IC₅₀ of 19 μM, while the 4-, 6-, and 7-substituted isomers were less active researchgate.net. This highlights a clear preference for substitution at the 5-position for this particular target. Enzymatic synthesis of substituted tryptophans using tryptophan synthase (TrpS) also shows that yields are often highest when 5- or 6-substituted indoles are used as precursors, compared to 4- or 7-substituted indoles, which may be due to steric hindrance limiting the passage of the precursor to the enzyme's active site chim.it.

The table below summarizes the comparative activities of tryptophan derivatives substituted at different indole positions.

| Compound/Derivative | Target/Activity | Observation | Reference |

| 5-Benzyloxy-L-tryptophan | LAT1 Transporter Inhibition | Most potent isomer (IC₅₀ = 19 μM) | researchgate.net |

| 7-Benzyloxy-L-tryptophan | LAT1 Transporter Inhibition | Less potent than the 5-isomer | researchgate.net |

| 5-Methoxytryptophan (5-MTP) | Anti-inflammatory | Inhibits COX-2, p38 MAPK, NF-κB | researchgate.netfrontiersin.orgresearchgate.net |

| 7-Bromo/7-Chloro-L-tryptophan | Enzyme Inhibition | Inhibits anthranilate phosphoribosyltransferase | frontiersin.org |

| 7-Aza-L-tryptophan | Protein Integration | Isoelectronic substitute, useful as a structural probe | anu.edu.auacs.org |

This table is based on data from multiple sources and provides a comparative overview.

Structure-Dependent Effects on Peptide and Protein Integration

The incorporation of non-canonical amino acids like this compound into peptides and proteins is a powerful strategy for modifying their structure, stability, and function nih.gov. The specific properties of the 7-methoxy group can have significant structural consequences.

The increased hydrophobicity conferred by the methoxy group can enhance peptide-membrane interactions, a desirable trait for the development of antimicrobial peptides or cell-penetrating drug delivery vectors nih.gov. The steric bulk of the 7-methoxy group, while potentially hindering some receptor interactions, could be strategically employed to enforce specific secondary structures, such as turns or helices, within a peptide chain.

Molecular Mechanisms and Cellular Interactions of 7 Methoxy L Tryptophan Analogs

Mechanisms Governing Ribosomal Stalling and Gene Expression Regulation

The regulation of gene expression through ribosomal stalling is a critical cellular mechanism, and certain tryptophan metabolites play a key role in this process. In Escherichia coli, the expression of the tryptophanase (tna) operon, which allows the bacterium to use L-tryptophan as a carbon and nitrogen source, is controlled by a leader peptide called TnaC. biorxiv.orgacs.orgnih.govgla.ac.uk

High concentrations of L-tryptophan induce ribosomal stalling during the translation of TnaC. biorxiv.orgnih.gov This stalling prevents the termination of transcription, allowing for the expression of the downstream genes tnaA and tnaB, which encode for tryptophanase and a tryptophan-specific permease, respectively. biorxiv.orgnih.govgla.ac.uk The mechanism involves the binding of L-tryptophan to a specific site within the ribosomal exit tunnel, which is formed by the nascent TnaC peptide and the ribosome itself. This binding event stabilizes a conformation of the TnaC peptide that inhibits the activity of release factor 2 (RF2), leading to translational arrest. biorxiv.orgnih.govpnas.org

The specificity of this interaction is high, as tryptophan analogs with altered structures may not induce stalling. For example, an analog lacking a planar side chain, L-7-aza-tryptophan, is unable to trigger this ribosomal arrest. nih.gov This suggests that the precise geometry and electronic properties of the tryptophan molecule are crucial for its regulatory function. While direct evidence for 7-Methoxy-L-tryptophan's role in this process is not yet available, the established mechanism for L-tryptophan and its analogs provides a framework for understanding how such derivatives might influence gene expression through ribosomal interactions.

Interaction with Enzyme Activities

Methoxy-L-tryptophan analogs have been shown to interact with and modulate the activity of several key enzymes, highlighting their potential to influence various physiological and pathological processes.

Inhibition of Tryptophan Transferase

Research on tryptophan analogs has demonstrated their potential to inhibit enzymes involved in tryptophan metabolism. For instance, 7-Methyl-L-tryptophan, a closely related analog, acts as a competitive inhibitor of tryptophan transferase. biosynth.com This enzyme is responsible for the conversion of tryptophan to 7-methyl-L-tryptophan. biosynth.com Given the structural similarity, it is plausible that this compound could exert similar inhibitory effects on tryptophan transferase, thereby modulating the metabolic pathways dependent on this enzyme.

Binding to Xanthine (B1682287) Oxidase

Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. rsc.org Overproduction of uric acid can lead to conditions such as gout. Studies have shown that various compounds, including those structurally related to tryptophan, can interact with and inhibit xanthine oxidase. For example, tryptophan-containing peptides have been shown to inhibit xanthine oxidase activity, with the tryptophan residue playing a key role in binding to the enzyme. researchgate.net

The binding affinity of various flavonoids to xanthine oxidase has also been studied, revealing that structural modifications, such as the position of methoxy (B1213986) groups, can influence their inhibitory activity. rsc.orgsemanticscholar.org While direct studies on this compound are lacking, research on N-nitroso-tryptophan has shown that it can be denitrosated by xanthine oxidase, indicating an interaction between the enzyme and a tryptophan derivative. nih.gov

Modulation of Cyclooxygenase-2 (COX-2) Expression and Activity

A significant body of research has focused on the ability of 5-Methoxytryptophan (B613034) (5-MTP) to modulate the expression of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and tumorigenesis. researchgate.netnih.govnih.gov 5-MTP has been shown to suppress COX-2 expression in cancer cells and fibroblasts. nih.govoatext.com This suppression is achieved at the transcriptional level, where 5-MTP inhibits the activation of various transcription factors, including NF-κB, which are necessary for COX-2 gene expression. nih.govnih.gov

Normal fibroblasts produce and release 5-MTP, which can then act on neighboring cancer cells to control COX-2 overexpression. nih.gov In contrast, many cancer cells are deficient in 5-MTP production. nih.gov The inhibitory effect of 5-MTP on COX-2 expression is linked to its ability to block cancer cell migration and invasion. nih.gov

Table 1: Effect of 5-MTP on COX-2 and Pro-inflammatory Cytokine Expression

| Cell Type | Stimulus | Molecule | Effect | Reference |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | 5-MTP | Inhibition of COX-2 and IL-6 expression | ahajournals.org |

| Human Fibroblasts | IL-1β, TNFα, PMA | 5-MTP | Inhibition of COX-2 transcription | nih.gov |

| A549 Cancer Cells | - | 5-MTP | Suppression of COX-2 overexpression | nih.gov |

Inhibition of p300 Histone Acetyltransferase (HAT)

The transcriptional coactivator p300 possesses histone acetyltransferase (HAT) activity, which is crucial for regulating the expression of inflammatory genes like COX-2. frontiersin.org 5-MTP has been identified as an inhibitor of p300 HAT activity. nih.govfrontiersin.orgresearchgate.net By inhibiting p300, 5-MTP can attenuate the expression of various pro-inflammatory genes. frontiersin.org

Interestingly, while 5-MTP inhibits p300 HAT activity, this inhibition does not appear to influence all cellular processes equally. For instance, in A549 cancer cells, while transforming growth factor-beta 1 (TGF-β1) increases p300 HAT activity, the inhibition of this activity by 5-MTP does not prevent TGF-β1-induced epithelial-mesenchymal transition (EMT). researchgate.net This suggests a selective role for p300 HAT in different signaling pathways. Preliminary data indicates that 5-MTP does not directly inhibit the enzyme but rather disrupts proinflammatory signaling that leads to its activation. ahajournals.org

Signaling Pathway Modulation

The biological effects of 5-Methoxytryptophan are mediated through its ability to modulate key intracellular signaling pathways, particularly those involved in inflammation and cell proliferation.

A primary target of 5-MTP is the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.govresearchgate.netplos.org 5-MTP has been shown to selectively inhibit the activation of p38 MAPK in response to various stimuli, including lipopolysaccharide (LPS) and pro-inflammatory cytokines, without affecting other MAPK pathways like ERK. nih.govahajournals.org The inhibition of p38 MAPK is a critical mechanism through which 5-MTP exerts its anti-inflammatory and vasoprotective effects. nih.govplos.org

The inhibition of p38 MAPK by 5-MTP has downstream consequences, most notably the suppression of Nuclear Factor-kappa B (NF-κB) activation. nih.govresearchgate.net NF-κB is a master regulator of inflammatory gene transcription, and by blocking its activation, 5-MTP can downregulate the expression of a wide array of pro-inflammatory cytokines and enzymes, including COX-2. nih.govahajournals.org

Furthermore, 5-MTP's modulation of signaling pathways extends to its inhibition of the transcriptional co-activator p300 HAT. frontiersin.orgneoplasiaresearch.com This action further reinforces its anti-inflammatory properties by preventing the acetylation of histones and transcription factors necessary for the expression of inflammatory genes. nih.gov The combined inhibition of the p38 MAPK/NF-κB axis and p300 HAT activity positions 5-MTP and its analogs as potent modulators of cellular signaling in the context of inflammation and related pathologies. frontiersin.orgneoplasiaresearch.com

Table 2: Signaling Pathways Modulated by 5-Methoxytryptophan (5-MTP)

| Signaling Pathway | Effect of 5-MTP | Downstream Consequences | Reference |

| p38 MAPK | Inhibition of activation | Suppression of NF-κB activation, reduced inflammation | nih.govresearchgate.netplos.org |

| NF-κB | Inhibition of activation | Decreased transcription of pro-inflammatory genes (e.g., COX-2, IL-6) | nih.govahajournals.org |

| p300 HAT | Inhibition of activity | Attenuation of pro-inflammatory gene expression | frontiersin.orgneoplasiaresearch.com |

| TGFβ-induced SMAD3 and PI3K/AKT | Attenuation | Reduction of pulmonary fibrosis | frontiersin.org |

Activation of the Aryl Hydrocarbon Receptor (AHR) Pathway

Metabolites of the essential amino acid L-tryptophan are known to bind to and activate the aryl hydrocarbon receptor (AHR), a ligand-dependent transcription factor. researchgate.net This activation links tryptophan catabolism to a novel mechanism of "disease tolerance". researchgate.net Upon ligand binding, the AHR translocates to the nucleus, forms a dimer with the AHR nuclear translocator (ARNT), and regulates the transcription of target genes. researchgate.net

Tryptophan-derived metabolites produced by the gut microbiota can also activate the AHR in tumor-associated macrophages, which in turn suppresses anti-tumor immunity. nih.gov This highlights the complex role of AHR activation in the tumor microenvironment. Studies have shown that various tryptophan catabolites, including kynurenine (B1673888), can activate the AHR, leading to the expression of genes like IDO1 and creating a positive feedback loop. researchgate.netfrontiersin.org This activation can influence inflammation and gene transcription by cross-regulating several inflammatory signaling pathways. frontiersin.org

Suppression of p38 MAPK Signaling

Certain tryptophan metabolites, such as 5-methoxytryptophan (5-MTP), have been shown to suppress the p38 mitogen-activated protein kinase (MAPK) signaling pathway. neoplasiaresearch.commdpi.com This suppression is a key mechanism behind the anti-inflammatory and protective effects of these molecules. mdpi.com For instance, 5-MTP has been observed to block p38 MAPK activation in various cellular contexts, including in response to inflammatory stimuli like lipopolysaccharide (LPS). ahajournals.orgresearchgate.net This inhibition of p38 MAPK can, in turn, affect downstream signaling cascades, including the activation of NF-κB. ahajournals.orgnih.gov

The protective effects of 5-MTP on vascular endothelial cells and its ability to inhibit vascular smooth muscle cell proliferation and migration are also attributed to its suppression of the p38 MAPK pathway. researchgate.netaging-us.com

Influence on NF-κB Activation

The activation of nuclear factor-kappa B (NF-κB), a key transcription factor in inflammatory responses, can be influenced by tryptophan metabolites. 5-MTP has been shown to inhibit NF-κB activation, which contributes to its broad anti-inflammatory properties. ahajournals.orgnih.gov This inhibition is often linked to the upstream suppression of p38 MAPK signaling. ahajournals.orgnih.gov By blocking NF-κB activation, 5-MTP can downregulate the expression of various pro-inflammatory genes, including those for cytokines and cyclooxygenase-2 (COX-2). ahajournals.orgnih.gov

However, in some contexts, such as in human umbilical vein endothelial cells (HUVECs), 5-MTP was found to suppress TNF-α-induced p38 activation without inhibiting NF-κB activation, suggesting that its effects on NF-κB can be cell-type specific. aging-us.com

Regulation of GCN2 and mTOR Signaling

The general control nonderepressible 2 (GCN2) and mechanistic target of rapamycin (B549165) complex 1 (mTORC1) are two key kinases that sense amino acid availability and regulate cellular adaptation. Tryptophan depletion can lead to the activation of GCN2 and the inhibition of mTORC1. frontiersin.org GCN2 activation in response to uncharged tRNAs can lead to the transcriptional upregulation of the stress response protein Sestrin2, which in turn sustains the repression of mTORC1. nih.gov

While tryptophan deprivation is known to inhibit T-cell proliferation, it is thought that the tryptophan levels in the tumor microenvironment may not be low enough to strongly activate the GCN2 pathway. nih.gov The interplay between GCN2 and mTORC1 signaling is crucial for maintaining cellular homeostasis under conditions of amino acid stress. nih.govnih.gov

Immunomodulatory Effects on Cellular Components (e.g., T-cells)

Tryptophan and its metabolites have significant immunomodulatory effects, particularly on T-cells. Tryptophan catabolism is a well-established mechanism of immune suppression in the tumor microenvironment. aacrjournals.org The depletion of tryptophan and the accumulation of its catabolites, such as kynurenine, can inhibit T-cell proliferation and induce T-cell apoptosis or differentiation into regulatory T-cells (Tregs). frontiersin.orgfrontiersin.org

Conversely, increasing intracellular tryptophan levels has been shown to boost the immunity of T-cells. nih.gov This can be achieved through the administration of tryptophan or by using inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO), which is a major enzyme in tryptophan catabolism. bmj.comnih.gov

Downregulation of PD-1 Expression

Programmed cell death protein 1 (PD-1) is a key immune checkpoint receptor that, when engaged by its ligand PD-L1, suppresses T-cell activity. nih.gov Studies have demonstrated that increasing intracellular tryptophan levels can lead to the downregulation of PD-1 expression on the surface of T-cells. bmj.comnih.gov This effect is dependent on tryptophanyl-tRNA synthetase (WARS). bmj.com The downregulation of PD-1 enhances the cytotoxic function of CD8+ T-cells against cancer cells. nih.govbmj.com

Effects on Cellular Proliferation and Cell Cycle Progression

The dysregulation of cellular proliferation is a hallmark of cancer, and the cell cycle is a tightly regulated process that governs cell division. Several analogs of this compound have been investigated for their effects on these fundamental cellular processes, revealing diverse and context-dependent activities.

Research into tryptophan derivatives has shown that modifications to the indole (B1671886) ring can significantly impact their biological effects. For instance, studies on various cancer cell lines have demonstrated that certain tryptophan metabolites can either promote or inhibit cell proliferation. spandidos-publications.comnih.gov This dual activity underscores the complexity of tryptophan metabolism in cancer biology. semanticscholar.org

One area of focus has been the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells and is crucial for supplying essential amino acids needed for rapid tumor growth. nih.gov A series of L-tryptophan derivatives have been synthesized and evaluated as inhibitors of LAT1. nih.gov Among four isomeric benzyloxy-L-tryptophans, the 5-substituted derivative demonstrated the most potent inhibition of L-leucine uptake in HT-29 human colon carcinoma cells. nih.gov

In contrast, some tryptophan derivatives have been shown to enhance cellular functions that could indirectly support proliferation in specific contexts. For example, 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), a tryptophan derivative, was found to enhance the metabolic functions of liver cells in vitro, which is critical for cell viability and function. spandidos-publications.com

Furthermore, the role of tryptophan itself in cell proliferation is complex. While some studies suggest that L-tryptophan can promote the stemness and osteogenic ability of bone marrow-derived mesenchymal stromal cells (BMSCs), other research indicates that at high concentrations, it can inhibit the proliferation of certain cell types and induce cell cycle arrest. medchemexpress.comresearchgate.net Specifically, high levels of L-tryptophan were shown to suppress the proliferation of pTr2 cells and increase the percentage of cells in the G1 phase of the cell cycle. medchemexpress.com

The table below summarizes the effects of various L-tryptophan derivatives on cellular proliferation and the cell cycle in different cell lines.

Table 1: Effects of L-Tryptophan and its Derivatives on Cellular Proliferation and Cell Cycle

| Compound | Cell Line | Effect on Proliferation | Effect on Cell Cycle | Citation |

|---|---|---|---|---|

| 5-Benzyloxy-L-tryptophan | HT-29 (Human colon carcinoma) | Inhibition | Not specified | nih.gov |

| L-Tryptophan (high levels) | pTr2 | Inhibition | G1 phase arrest | medchemexpress.com |

| 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) | Huh7 and C3A (Liver cells) | Enhanced metabolic function (indirectly supports proliferation) | Not specified | spandidos-publications.com |

| L-Tryptophan | hBMSCs (Human bone marrow-derived mesenchymal stromal cells) | Promotes stemness and migration | Not specified | researchgate.net |

| Tryptamine (B22526) | PCa (Prostate cancer) | Cytotoxic effect | Not specified | semanticscholar.org |

The mechanisms underlying these effects are often linked to key signaling pathways. For example, the anti-cancer effects of some tryptophan metabolites are mediated by blocking the p38 MAPK pathway. nih.gov Additionally, tryptophan depletion can inhibit T-cell proliferation by activating the GCN2 kinase and suppressing the mTOR signaling pathway. frontiersin.orgmdpi.com

The following table details the research findings on the impact of specific tryptophan analogs on cellular proliferation.

Table 2: Detailed Research Findings on Tryptophan Analogs and Cellular Proliferation

| Compound/Analog | Cell Line/Model | Key Findings | Citation |

|---|---|---|---|

| 5-Benzyloxy-L-tryptophan | HT-29 human colon carcinoma cells | Potent inhibitor of LAT1-mediated [3H]-L-leucine transport with an IC50 of 19 μM. | nih.gov |

| L-Tryptophan | pTr2 cells | At 500 and 1000 μM, decreased cell viability by 7% and 22% respectively at 48 hours. | medchemexpress.com |

| L-Tryptophan | pTr2 cells | Increased the percentage of cells in the G1 phase from 65.70% to 71.37% (500 μM) and 73.86% (1000 μM). | medchemexpress.com |

| Tryptamine | Prostate cancer cell lines | Exerted a significantly stronger cytotoxic effect compared to a normal prostate epithelial cell line. | semanticscholar.org |

| Indole-3-propionic acid (IPA) | Human intestinal epithelial Caco-2 cells | Induced cell proliferation, associated with higher expression of ERK2 and lower expression of c-Jun. | researchgate.net |

Biological Roles and Non Clinical Applications of Substituted Tryptophans

Role as Precursors in Biologically Active Compound Synthesis

Substituted tryptophans are valuable precursors in the synthesis of a wide array of biologically active compounds. The indole (B1671886) ring system, a core feature of tryptophan, can be modified to create novel structures with diverse pharmacological activities. chim.itdergipark.org.tr

7-Methyl-DL-tryptophan, a closely related compound, serves as a key precursor in the biosynthesis of several non-ribosomal peptide antibiotics. medchemexpress.com This highlights the role of methylated tryptophans in generating complex natural products with significant biological activity. The synthesis of various indole derivatives often utilizes tryptophan as a starting material, which can be chemically modified to introduce functional groups like the methoxy (B1213986) group at the 7-position. mdpi.com

Furthermore, the synthesis of complex natural products, such as spiroindimicins, originates from the dimerization of tryptophan derivatives. rsc.org While direct evidence for 7-Methoxy-L-tryptophan as a precursor in the synthesis of specific named compounds is limited in the available literature, its structural similarity to other synthetic precursors suggests its potential utility in the generation of novel bioactive molecules. The development of synthetic methodologies, including palladium-catalyzed cross-coupling reactions, has enabled the regioselective functionalization of the indole ring, facilitating the creation of derivatives like this compound for further chemical synthesis.

Investigation of Anti-Inflammatory Effects in In Vitro Models

Research into the anti-inflammatory properties of methoxylated tryptophan derivatives has shown promising results in various in vitro models. A related compound, 5-methoxytryptophan (B613034) (5-MTP), has been identified as an endogenous metabolite with potent anti-inflammatory effects. frontiersin.org Studies have shown that 5-MTP can suppress the expression of pro-inflammatory factors like cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) in macrophages stimulated with lipopolysaccharide (LPS). ahajournals.org It has been demonstrated that 5-MTP exerts its anti-inflammatory effects by inhibiting the p38 MAPK-mediated NF-κB activation pathway. frontiersin.org

In vitro experiments on renal epithelial cells revealed that pretreatment with 5-MTP could rescue the cells from pro-inflammatory and pro-fibrotic changes induced by TGF-β and LPS. frontiersin.org While these findings are for 5-methoxytryptophan, they suggest that methoxylated tryptophans as a class of compounds may possess significant anti-inflammatory potential. Further research is needed to specifically investigate the anti-inflammatory effects of this compound in similar in vitro models to determine if it shares these properties.

Table 1: In Vitro Anti-Inflammatory Activity of a Related Compound (5-Methoxytryptophan)

| Cell Model | Inducing Agent | Effect of 5-MTP | Reference |

| Macrophages | Lipopolysaccharide (LPS) | Inhibition of COX-2 and IL-6 expression | ahajournals.org |

| Renal Epithelial Cells | TGF-β and LPS | Rescue from pro-inflammatory and pro-fibrotic phenotypic switch | frontiersin.org |

Research into Anti-Cancer Activities in Cell Lines and Animal Models

The anti-cancer potential of tryptophan metabolites is an active area of investigation. The related compound, 5-methoxytryptophan (5-MTP), has demonstrated anti-cancer properties in both cell line and animal model studies. nih.gov It has been shown to inhibit cancer cell migration and invasion in vitro and suppress tumor growth and metastasis in a xenograft model. nih.gov The proposed mechanism for these effects is the inhibition of COX-2 overexpression, which is often found in cancer cells. nih.govnih.gov

A recent study on colorectal cancer cells found that 5-MTP induced apoptosis and cell cycle arrest, and inhibited cell proliferation. wjgnet.com These effects were enhanced when combined with a PI3K/Akt/FoxO3a signaling pathway inhibitor. wjgnet.com Another related compound, 7-Methoxyheptaphylline, a carbazole (B46965) alkaloid, has been shown to induce cell death in various cancer cell lines, including SH-SY5Y, 4T1, HT29, HepG2, and LNCaP cells, and inhibit metastasis in vitro and in vivo. nih.gov

While these studies on related compounds are encouraging, direct research on the anti-cancer activities of this compound is necessary to establish its specific efficacy and mechanisms of action in cancer models.

Table 2: Anti-Cancer Research Findings for Related Methoxy-Tryptophan Compounds

| Compound | Cancer Model | Key Findings | Reference |

| 5-Methoxytryptophan | Murine A549 xenograft | Reduced tumor growth and metastatic lung nodules | nih.gov |

| 5-Methoxytryptophan | Colorectal cancer cells | Induced apoptosis and cell cycle arrest | wjgnet.com |

| 7-Methoxyheptaphylline | Various cancer cell lines (SH-SY5Y, 4T1, HT29, HepG2, LNCaP) | Induced cancer cell death and inhibited metastasis | nih.gov |

Functional Studies in Non-Human Biological Systems (e.g., Sleep Induction in Mice)

The role of tryptophan as a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174), which are crucial for regulating sleep and mood, is well-established. nih.govwikipedia.org Consequently, derivatives of tryptophan are of interest for their potential effects on the central nervous system.

N-Acetyl-7-methoxy-L-tryptophan, a derivative of this compound, is currently under investigation for its potential therapeutic applications in treating mood and sleep-related disorders due to its involvement in the serotonin and melatonin metabolic pathways. While this points to a potential role for 7-methoxy substituted tryptophans in modulating neurological functions, specific studies on the sleep-inducing effects of this compound in animal models like mice are not yet available in the reviewed literature. Further research is required to determine the direct effects of this compound on sleep and other behaviors in non-human biological systems.

Applications in Biochemical and Synthetic Biology Research

In the fields of biochemical and synthetic biology research, modified amino acids like this compound serve as valuable tools. The introduction of a methoxy group can alter the chemical properties of the tryptophan side chain, providing a probe to study protein structure and function or to create novel biocatalysts.

N-Fmoc-7-methyl-L-tryptophan, a related compound, is utilized as a building block in peptide synthesis, particularly in solid-phase peptide synthesis. chemimpex.com The unique properties of such modified amino acids can lead to peptides with improved stability and bioavailability. chemimpex.com Similarly, 7-Methyl-DL-tryptophan is a key precursor for the biosynthesis of certain antibiotics, indicating its importance in synthetic biology approaches to produce valuable compounds. medchemexpress.com

While direct applications of this compound in specific published biochemical or synthetic biology studies are not prominent in the search results, its availability as a chemical reagent suggests its use as a research tool for creating modified peptides and other biomolecules. usbio.netnih.gov

Advanced Analytical Methodologies for Tryptophan and Its Derivatives in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are paramount for the separation and quantification of tryptophan and its metabolites from complex biological matrices. These methods exploit the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of tryptophan and its derivatives due to its versatility and high resolution. nih.govresearchgate.net The method's adaptability allows for the simultaneous quantification of multiple tryptophan metabolites. nih.gov A key advantage of HPLC is its ability to utilize the intrinsic spectroscopic properties of these compounds for detection, often eliminating the need for derivatization. nih.gov

Various HPLC methods have been developed, often coupled with ultraviolet (UV) or fluorescence detection. nih.govnih.gov For instance, a simple and rapid HPLC method has been established for the concurrent detection and quantification of tryptophan and its major metabolites, including serotonin (B10506), 5-hydroxyindoleacetic acid, kynurenine (B1673888), and kynurenic acid. nih.gov The separation is typically achieved on octadecyl silica (B1680970) (ODS) columns. nih.gov

The choice of mobile phase is critical for achieving optimal separation. A common mobile phase consists of a mixture of water and acetonitrile (B52724) (ACN) with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.gov Isocratic elution, where the mobile phase composition remains constant, is often employed for its simplicity and reproducibility. nih.gov

The following table summarizes a typical HPLC setup for the analysis of tryptophan and its metabolites:

| Parameter | Condition | Reference |

| Column | Octadecyl silica (ODS) | nih.gov |

| Mobile Phase | 0.1% TFA in H₂O:ACN (90:10 v/v) | nih.gov |

| Flow Rate | 0.8 mL/min | nih.gov |

| Detection | UV Absorbance (220 nm, 280 nm, 364 nm), Fluorescence (Ex: 297 nm, Em: 344 nm; Ex: 364 nm, Em: 480 nm) | nih.gov |

| Injection Volume | 100 µL | nih.gov |

| Temperature | Room Temperature | nih.gov |

For enhanced sensitivity and selectivity, especially for complex samples, HPLC can be coupled with tandem mass spectrometry (MS/MS). researchgate.netmdpi.com This combination, known as HPLC-MS/MS, allows for the detection of analytes at very low concentrations, often at the femtomolar level. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of tryptophan and its metabolites, although it often requires derivatization to increase the volatility of the analytes. nih.govnist.gov GC, particularly when coupled with mass spectrometry (GC-MS), provides high sensitivity and specificity for the quantification of these compounds in biological samples like serum and cerebrospinal fluid. nih.govavma.org

A common derivatization method is silylation, where active hydrogen atoms are replaced by trimethylsilyl (B98337) (TMS) groups. nih.gov This process increases the volatility and thermal stability of the amino acids, making them suitable for GC analysis. nih.gov The resulting derivatives can then be separated on a capillary column and detected by a mass spectrometer. nih.govavma.org

The GC oven temperature program is carefully controlled to ensure the separation of the different derivatized amino acids. avma.org A typical program involves a gradual increase in temperature to elute compounds with different boiling points at different times. avma.org

A representative GC-MS method for amino acid analysis is outlined below:

| Parameter | Condition | Reference |

| Derivatization | Silylation (e.g., with BSTFA) | nih.gov |

| Column | Capillary Column (e.g., DB-5ms) | avma.org |

| Oven Program | Initial temp. 70°C, ramped to 300°C | avma.org |

| Carrier Gas | Helium | avma.org |

| Detection | Mass Spectrometry (Electron Ionization Mode) | nih.govavma.org |

| Injection Mode | Splitless | avma.org |

The method's validation includes assessing linearity, limits of detection (LOD), and limits of quantitation (LOQ). nih.gov For instance, a validated GC-MS method for tryptophan metabolites reported LOD and LOQ values in the micromolar range for both cerebrospinal fluid and serum samples. nih.gov

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the separation and identification of tryptophan and its derivatives. researchgate.netniscpr.res.in While not as quantitative as HPLC or GC, TLC is a valuable tool for screening and qualitative analysis. researchgate.net

In TLC, a stationary phase, such as silica gel, is coated on a plate, and a mobile phase is allowed to ascend the plate by capillary action. niscpr.res.in The separation is based on the differential affinities of the compounds for the stationary and mobile phases. niscpr.res.in

For the analysis of tryptophan, various solvent systems can be used as the mobile phase. niscpr.res.in A unique approach involves the use of a water-in-oil microemulsion as the mobile phase, which has shown to be effective for the selective separation of L-tryptophan from other amino acids. niscpr.res.in

After separation, the spots can be visualized under UV light or by spraying with a suitable reagent. researchgate.net For enhanced sensitivity, fluorescence detection can be employed. researchgate.net Tryptophan and its derivatives can be made to fluoresce by heating after spraying with an oxidizing agent, allowing for detection at the microgram level. researchgate.net

The following table details a TLC system for the separation of L-tryptophan:

| Parameter | Condition | Reference |

| Stationary Phase | Silica Gel | niscpr.res.in |

| Mobile Phase | Water-in-oil microemulsion (e.g., SDS/water/heptane/n-pentanol) | niscpr.res.in |

| Detection | UV light, Ninhydrin reagent, Fluorescence after oxidation | researchgate.netniscpr.res.in |

| Limit of Detection | 0.13 µg (spectrophotometric), 0.01-0.06 µg (fluorescence) | researchgate.netniscpr.res.in |

This technique has been successfully applied to identify and separate L-tryptophan from pharmaceutical preparations. niscpr.res.in

Spectroscopic and Spectrometric Analysis

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and quantitative determination of tryptophan and its derivatives. These methods rely on the interaction of molecules with electromagnetic radiation.

Fluorescence Spectroscopy for Conformational Studies

Fluorescence spectroscopy is a highly sensitive technique used to study the conformational changes and dynamics of proteins and peptides containing tryptophan residues. portlandpress.comnih.gov Tryptophan is an intrinsic fluorophore, and its fluorescence properties, such as emission maximum and quantum yield, are sensitive to its local microenvironment. nih.govwikipedia.org

Changes in the fluorescence of tryptophan can provide insights into substrate binding, protein folding, and intermolecular interactions. portlandpress.comnih.gov For example, time-resolved fluorescence spectroscopy has been used to study the binding of substrates to cytochrome P450 enzymes by monitoring changes in the fluorescence of tryptophan residues within the protein. portlandpress.com

The fluorescence lifetime of tryptophan can also be affected by its environment. For instance, the presence of quenching groups, such as the heme in cytochrome P450, can lead to a shorter fluorescence lifetime. portlandpress.com

The following table summarizes key parameters in fluorescence spectroscopy studies of tryptophan:

| Parameter | Description | Application | Reference |

| Excitation Wavelength | Typically around 280-295 nm for tryptophan | Exciting the tryptophan fluorophore | nih.gov |

| Emission Spectrum | Provides information on the polarity of the tryptophan's environment | Conformational studies, ligand binding | nih.gov |

| Fluorescence Lifetime | The average time the molecule stays in the excited state | Studying protein dynamics and quenching effects | portlandpress.comnih.gov |

| Fluorescence Anisotropy | Measures the rotational motion of the fluorophore | Assessing molecular size and shape changes | nih.gov |

By substituting tryptophan with fluorescent analogues like 7-azatryptophan, which has distinct spectral properties, researchers can gain more specific information about protein structure and function. nih.gov These analogues can act as probes to study protein folding and protein-protein interactions with reduced interference from native tryptophan residues. nih.gov

Spectrophotometric Methods for Quantitative Determination

Spectrophotometry offers a straightforward and accessible method for the quantitative determination of tryptophan. nih.govplos.orgresearchgate.net These methods are often based on colorimetric reactions where tryptophan reacts with a specific reagent to produce a colored product, the absorbance of which can be measured. nih.govtsijournals.com

One such method involves the oxidation of tryptophan, which leads to the formation of a colored compound that can be quantified. nih.gov A recent development is a simple colorimetric method for tryptophan determination using sodium hypochlorite (B82951) pentahydrate and monosodium glutamate, which produces a crimson color with an absorption peak at 525 nm. nih.govplos.orgresearchgate.net This method is rapid, taking only 10 minutes, and uses safer reagents compared to traditional methods. nih.govplos.orgresearchgate.net

The linearity of the spectrophotometric assay is a critical parameter, and a good linear relationship between absorbance and concentration is essential for accurate quantification. nih.govplos.orgresearchgate.net The method's accuracy can be assessed by recovery studies in spiked samples. nih.govplos.orgresearchgate.net

Key aspects of a spectrophotometric method for tryptophan are presented below:

| Parameter | Condition/Value | Reference |

| Reagents | Sodium hypochlorite pentahydrate, Monosodium glutamate | nih.govplos.orgresearchgate.net |

| Absorption Maximum (λmax) | 525 nm | nih.govplos.orgresearchgate.net |

| Reaction Time | 10 minutes | nih.govplos.orgresearchgate.net |

| Linear Range | 10 to 100 mg/L | nih.govplos.orgresearchgate.net |

| Recovery | 90.5% to 104.3% in spiked cerebrospinal fluid | nih.govplos.orgresearchgate.net |

Spectrophotometric methods provide a valuable alternative to more complex chromatographic techniques for the routine quantification of tryptophan in various samples. nih.gov

Mass Spectrometry for Metabolite Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a cornerstone technique for the identification and quantification of tryptophan and its metabolites from complex biological matrices. nih.govjst.go.jp This powerful methodology allows for the separation of compounds based on their physicochemical properties followed by their detection based on their mass-to-charge ratio (m/z), enabling the analysis of a wide array of metabolites in a single run. jst.go.jp

In the context of 7-Methoxy-L-tryptophan, MS is instrumental in elucidating its metabolic profile. The identification of metabolites relies on the precise mass measurement of the parent ion and its characteristic fragmentation patterns upon collision-induced dissociation (CID). For tryptophan and its derivatives, a common fragmentation pathway involves the neutral loss of the side chain, resulting in a characteristic spiro[cyclopropane-indolium] backbone ion. rsc.org For instance, L-tryptophan (precursor ion [M-H]⁻ at m/z 203.0824) can fragment to an ion at m/z 116.0505, which corresponds to the indole (B1671886) moiety. csic.es

Metabolic modifications introduce predictable mass shifts from the parent compound, which are readily detected by MS. nih.gov Common modifications include oxidation, hydroxylation, and demethylation. For this compound (molar mass: 234.25 g/mol ), these modifications would result in specific mass changes that facilitate the identification of its metabolites. For example, oxidation to hydroxytryptophan or the formation of kynurenine-like compounds would add +16 Da or +4 Da to the molecular weight, respectively. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it provides high mass accuracy, often within ±2 ppm, which is critical for confirming the elemental composition of unknown metabolites. ethz.ch

The table below illustrates the expected mass shifts for potential metabolites of this compound, based on common metabolic pathways of tryptophan.

| Metabolic Modification | Mass Shift (Da) | Description | Potential Metabolite of this compound | Expected m/z [M+H]⁺ |

| Hydroxylation | +16 | Addition of one oxygen atom | Hydroxy-7-methoxy-L-tryptophan | 251.09 |

| Dihydroxylation | +32 | Addition of two oxygen atoms | Dihydroxy-7-methoxy-L-tryptophan | 267.09 |

| Kynurenine formation | +4 | Cleavage of indole ring and addition of two oxygen atoms, with loss of two carbons and one nitrogen from the ring | 7-Methoxy-kynurenine type | 239.09 |

| Decarboxylation | -44 | Removal of a carboxyl group (as CO₂) | 7-Methoxy-tryptamine | 191.12 |

| N-acetylation | +42 | Addition of an acetyl group | N-acetyl-7-methoxy-L-tryptophan | 277.12 |

| Demethylation | -14 | Removal of a methyl group from the methoxy (B1213986) group | 7-Hydroxy-L-tryptophan | 221.08 |

This table is interactive. You can sort and filter the data.

Isotopic Labeling for Tracing Metabolic Fates and Kinetic Studies

Isotopic labeling is an indispensable tool for elucidating the metabolic pathways and reaction kinetics of tryptophan and its derivatives. rsc.org This strategy involves the incorporation of heavy isotopes (such as ²H, ¹³C, or ¹⁵N) or radioactive isotopes (like ³H, ¹¹C, or ¹⁸F) into the molecule of interest. By tracing the labeled atoms through various metabolic transformations, researchers can map out metabolic fates, determine the flux through different pathways, and study the kinetic properties of the enzymes involved. rsc.org

For kinetic studies, tryptophan derivatives labeled with hydrogen isotopes (deuterium, ²H, and tritium, ³H) are frequently synthesized. For example, the enzymatic synthesis of 7'-methyl-L-tryptophan labeled at the 2-position of the side chain with ²H and ³H has been reported specifically for use in kinetic investigations. nih.gov Such labeled compounds allow for the determination of kinetic isotope effects, providing insight into enzyme mechanisms.

Radioactive isotopes are particularly useful for in vivo kinetic studies using techniques like Positron Emission Tomography (PET). Analogs of tryptophan, such as α-¹¹C-methyl-L-tryptophan (¹¹C-AMT) and 1-(2-¹⁸F-fluoroethyl)-L-tryptophan (¹⁸F-FETrp), have been developed to non-invasively assess tryptophan uptake and metabolism in living organisms, including in the context of brain tumors. nih.gov These tracers help quantify the activity of metabolic pathways, such as the kynurenine pathway, which is often upregulated in disease states. nih.gov The use of ¹⁸F-labeled tryptophan analogs offers the advantage of a longer half-life compared to ¹¹C, making them more suitable for widespread clinical application. nih.gov

The synthesis of isotopically labeled tryptophan and its analogs can be achieved through various means, including enzymatic methods and chemical synthesis starting from labeled precursors like indole or serine. rsc.orgacs.org The choice of label and its position within the molecule is critical and depends on the specific biological question being addressed.

The following table summarizes various isotopically labeled tryptophan analogs and their applications in research.

| Labeled Compound | Isotope(s) | Application | Reference |

| (2-²H)Tryptophan | ²H | Biocatalytic studies, investigation of enzyme mechanisms | rsc.org |

| 7'-methyl-[2-²H]-L-tryptophan | ²H | Kinetic studies of enzymatic reactions | nih.gov |

| 7'-methyl-[2-³H]-L-tryptophan | ³H | Kinetic studies of enzymatic reactions | nih.gov |

| α-¹¹C-methyl-L-tryptophan (¹¹C-AMT) | ¹¹C | PET imaging of tryptophan uptake and metabolism in vivo | nih.gov |

| 1-(2-¹⁸F-fluoroethyl)-L-tryptophan (¹⁸F-FETrp) | ¹⁸F | PET imaging to assess the kynurenine pathway activity | nih.gov |

| ¹⁵N/¹³C-labeled 7-aza-tryptophan | ¹⁵N, ¹³C | Site-specific labeling for protein NMR spectroscopy | acs.org |

This table is interactive. You can sort and filter the data.

Computational and Structural Biology Insights into 7 Methoxy L Tryptophan Analogs

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This modeling is crucial for understanding how 7-Methoxy-L-tryptophan analogs interact with their biological targets.

Detailed research findings indicate that the binding affinity and specificity of these analogs are governed by a combination of intermolecular forces. Docking simulations calculate a score that represents the binding affinity, where a lower score generally indicates a stronger, more stable interaction. mdpi.com For instance, in a study of 2-arylpropanoic acid-l-tryptophan derivatives designed to mitigate cisplatin-induced nephrotoxicity, a compound featuring a methoxy (B1213986) group (compound 3m) demonstrated superior protective activity. mdpi.com Molecular docking simulations revealed that the methoxy group's electron-donating nature could enhance π-π stacking interactions between the molecule and the target protein. mdpi.com Furthermore, the methoxy group increases the compound's hydrophobicity, which may improve its ability to cross cell membranes. mdpi.com

The key interactions modeled in docking studies include:

Hydrogen Bonds: These occur between hydrogen bond donors and acceptors on the ligand and protein, contributing significantly to binding specificity.

Hydrophobic Interactions: The indole (B1671886) ring of tryptophan and its analogs often fits into hydrophobic pockets within the protein's binding site. nih.gov The tryptophan binding pocket of the TrpR protein, for example, is shaped by hydrophobic interactions with several key amino acid residues. nih.gov

π-π Stacking: The aromatic indole ring can stack with aromatic residues in the protein, such as phenylalanine, tyrosine, or another tryptophan, contributing to binding stability. nih.gov

Van der Waals Forces: These are non-specific attractive or repulsive forces between atoms. tandfonline.com

Electrostatic Interactions: These involve the attraction or repulsion between charged atoms on the ligand and the protein. tandfonline.com

Docking studies on various tryptophan analogues designed as potential inhibitors for enzymes like indoleamine-2,3-dioxygenase 1 (IDO1) have supported their potential to fit into the active site with a binding pose similar to that of L-tryptophan. rsc.org By analyzing these interactions, researchers can rationalize the observed biological activity and guide the modification of the analog's structure to improve its binding characteristics.

Table 1: Example of Molecular Docking Results for Tryptophan Analogs This table is illustrative and based on findings reported for tryptophan derivatives.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Primary Interactions |

|---|---|---|---|---|

| Compound 3l | FgFR1 | -7.9727 | Cys583, Ala605 | Hydrogen bond, π-π stacking |

| Compound 3m | FgFR1 | -8.5348 | Cys583, Ala605, Phe488 | Hydrogen bond, π-π stacking, Hydrophobic |

| PD176252 (Control) | FgFR1 | -7.9727 | Cys583, Ala605 | Hydrogen bond, π-π stacking |

Data sourced from a study on 2-arylpropanoic acid-l-tryptophan derivatives. mdpi.com

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. These methods provide a fundamental understanding of the molecule's electronic structure, which dictates its reactivity and spectroscopic properties.

DFT studies can determine several key parameters:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. tandfonline.com

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rsc.orgresearchgate.net This allows for the prediction of sites susceptible to electrophilic or nucleophilic attack, which is fundamental for understanding reaction mechanisms. rsc.orgresearchgate.net For L-tryptophan and its derivatives, theoretical calculations have shown that electron-donating regions are primarily located on the aromatic rings and heteroatoms. rsc.org

Fukui Functions: These functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netmdpi.com Studies on L-tryptophan derivatives have used Fukui indices to establish the electrophilic and nucleophilic characters of specific atoms, helping to elucidate reaction pathways. mdpi.com

Researchers have used quantum chemical calculations to study tryptophan-based radicals, predicting their spectral properties and spin densities to understand how substitutions on the indole ring affect the electronic structure. acs.orgnih.gov Such calculations are vital for interpreting experimental data and for understanding the mechanisms of enzymatic reactions or oxidative degradation involving tryptophan analogs. acs.orgnih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to study the conformational flexibility of this compound analogs and their complexes with proteins, providing insights into their stability and the nature of their interactions.

In MD simulations, the movements of atoms in the system are calculated over a period of time, generating a trajectory that reveals how the complex behaves in a simulated physiological environment. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and/or ligand from their initial positions over the course of the simulation. A stable RMSD plot suggests that the system has reached equilibrium and the complex is stable. tandfonline.com

Conformational Changes: MD simulations can capture how the protein and ligand adapt to each other upon binding. Studies have shown that different ligands can stabilize distinct conformations of a target protein, which can lead to different functional outcomes. researchgate.net

Interaction Analysis: The stability and dynamics of specific interactions, such as hydrogen bonds and π-π stacking, can be monitored throughout the simulation. nih.govmdpi.com For example, MD simulations of tryptophan 7-halogenase, an enzyme that acts on the 7-position of tryptophan, have shown that specific residues are key for positioning the substrate correctly for the reaction and that π-π stacking interactions with residues like W455 contribute to stable binding. nih.gov

MD simulations have been instrumental in understanding how tryptophan derivatives self-assemble into larger structures like hydrogels, revealing that the driving forces are often π-π stacking of the indole rings and hydrogen bonding between the amino acid backbones. mdpi.com

Table 2: Key Parameters from MD Simulation of Tryptophan-Bound Tryptophan 7-Halogenase (PrnA) This table is illustrative and based on findings for the wild-type enzyme. nih.gov